![molecular formula C6H6N4 B13524337 4-(Aminomethyl)-2-pyrimidinecarbonitrile](/img/structure/B13524337.png)
4-(Aminomethyl)-2-pyrimidinecarbonitrile
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Overview
Description
4-(aminomethyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)pyrimidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloromethylpyrimidine-2-carbonitrile with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-(aminomethyl)pyrimidine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity 4-(aminomethyl)pyrimidine-2-carbonitrile.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(aminomethyl)pyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the design of enzyme inhibitors or receptor ligands.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)pyrimidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl and cyano groups can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)pyridine-2-carbonitrile
- 4-(aminomethyl)pyrazine-2-carbonitrile
- 4-(aminomethyl)pyrimidine-5-carbonitrile
Uniqueness
4-(aminomethyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and cyano groups allows for versatile chemical modifications and interactions with various molecular targets.
Biological Activity
4-(Aminomethyl)-2-pyrimidinecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with an aminomethyl group and a carbonitrile substituent. Its structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anticancer , and antineoplastic properties:
- Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial effects against various pathogens. For instance, derivatives of pyrimidines have been evaluated for their in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to standard antibiotics like ampicillin .
- Anticancer Activity : A study involving liposomal formulations of related pyrimidines demonstrated substantial antitumor activity. In vitro assays showed that encapsulated 4-amino-pyrimidine significantly reduced cell viability in HeLa cells (75.91% reduction at 20 µg/mL) compared to untreated controls. In vivo studies using sarcoma 180 tumor models reported tumor inhibition rates of up to 66.47% with liposomal formulations, indicating enhanced therapeutic efficacy over free forms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Polymerase : Some derivatives have been identified as selective inhibitors of DNA polymerase III in bacteria, which is crucial for bacterial DNA replication .
- Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells through various pathways, including the reduction of mitotic counts in treated animals, suggests its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study synthesized novel pyrimidine derivatives and assessed their antibacterial activity. Notably, certain compounds exhibited potent activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the potential for developing new antibacterial agents from this chemical class .
- Anticancer Formulations : Research focused on liposome-encapsulated pyrimidines demonstrated enhanced stability and reduced toxicity compared to traditional chemotherapeutics like 5-fluorouracil. The study reported an encapsulation efficiency of 82.93% and effective tumor inhibition rates, supporting the use of liposomal drug delivery systems for improving therapeutic outcomes in cancer treatment .
Data Summary
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-(aminomethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H,3,7H2 |
InChI Key |
IZIJDGBBDCTVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)C#N |
Origin of Product |
United States |
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